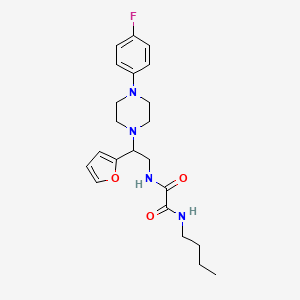

2-Fluoro-4-(2-morpholinoethoxy)phenylboronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

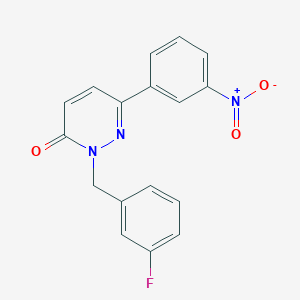

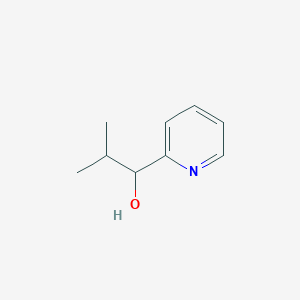

2-Fluoro-4-(2-morpholinoethoxy)phenylboronic acid is a boronic acid derivative with the molecular formula C12H17BFNO4 . It is used in various chemical reactions and has potential applications in different fields of chemistry .

Molecular Structure Analysis

The molecular structure of 2-Fluoro-4-(2-morpholinoethoxy)phenylboronic acid consists of a phenyl ring attached to a boronic acid group and a morpholinoethoxy group . The boron atom in the boronic acid group is capable of forming reversible covalent bonds with molecules containing 1,2- or 1,3-diol groups .Applications De Recherche Scientifique

Receptors of Bioanalytes

Fluorinated boron species, including 2-Fluoro-4-(2-morpholinoethoxy)phenylboronic acid, are used as receptors of important bioanalytes . The presence of substituents containing fluorine atoms increases the acidity of boronic compounds, which is crucial for their interactions with analytes .

Biologically Active Substances

These compounds are also used as biologically active substances . For example, Tavaborole, a fluorinated boron species, is used as an antifungal drug .

Research on Biological Activity

The latest research on the biological activity of boronic compounds includes experimental in vitro methods and theoretical calculations using docking studies . These studies can provide valuable insights into the potential applications of these compounds in medicine and biology .

Coupling Reactions

4-Fluorophenylboronic acid, a compound similar to 2-Fluoro-4-(2-morpholinoethoxy)phenylboronic acid, can be used as a reactant in coupling reactions with arenediazonium tetrafluoroborates, iodonium salts, and iodanes .

Synthesis of Novel Biologically Active Terphenyls

4-Fluorophenylboronic acid is also used to make novel biologically active terphenyls . This suggests that 2-Fluoro-4-(2-morpholinoethoxy)phenylboronic acid could potentially be used in a similar way.

Enzyme-Free Glucose Sensing

A new monomer, 3,4-ethylenedioxythiophene bearing a fluoro-containing phenylboronic acid (EDOT–FPBA), has been synthesized for enzyme-free glucose sensing at physiological conditions . The EDOT–FPBA monomer is electropolymerized on a glassy carbon electrode .

Safety and Hazards

Orientations Futures

Boronic acids, including 2-Fluoro-4-(2-morpholinoethoxy)phenylboronic acid, have potential applications in various fields of chemistry. For instance, they can be used in the design of polymers for diagnostic and therapeutic applications . They are also being studied for their potential use in the preparation of phenylboronic catechol esters as promising anion receptors for polymer electrolytes .

Propriétés

IUPAC Name |

[2-fluoro-4-(2-morpholin-4-ylethoxy)phenyl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BFNO4/c14-12-9-10(1-2-11(12)13(16)17)19-8-5-15-3-6-18-7-4-15/h1-2,9,16-17H,3-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDZNEGPVBVPYPQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)OCCN2CCOCC2)F)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BFNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-4-(2-morpholinoethoxy)phenylboronic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 1-fluorosulfonylimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B2626685.png)

![N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-dimethoxybenzamide](/img/structure/B2626688.png)

![2-((6-ethyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2626696.png)

![5-[(4-Chlorophenyl)methylidene]-1,3-bis(4-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B2626701.png)